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Compound of Interest

Compound Name: 3-Cyanopyridine

Cat. No.: B1664610

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3-cyanopyridine (nicotinonitrile), a key intermediate in the synthesis of various pharmaceutical
compounds, including the vitamin niacin.[1][2] The following sections detail the interpretation of
its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data,
supported by standardized experimental protocols and data summaries.

Spectroscopic Data Summary

The empirical formula for 3-cyanopyridine is CeHaN2 with a molecular weight of 104.11 g/mol .
[3][4] The key spectroscopic features are summarized in the tables below, providing a quick
reference for the identification and characterization of this compound.

Infrared (IR) Spectroscopy
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] i ] *Wavenumber
Functional Group Vibrational Mode Reference
(cm—l) *%
Cyano (C=N) Stretching 2222-2230 [5]
. . General IR
Aromatic C-H Stretching > 3000
Knowledge
) ) General IR
Aromatic C=C & C=N Stretching 1400-1600
Knowledge
) ) General IR
Aromatic C-H Bending (out-of-plane)  700-900
Knowledge

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data (Solvent: CDCIs)

: . Coupling
Chemical Shift o
Proton Multiplicity Constant (J, Reference
(9, ppm)
Hz)
Singlet (or
H-2 8.912 _ - [6]
narrow multiplet)
H-6 8.848 Doublet ~4.8 [61[7]
Doublet of
H-4 8.004 _ ~8.1,1.6 [6]
Triplets
H-5 7.482 Multiplet - [6]

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and
the magnetic field strength of the NMR instrument.[6][8]

13C NMR Data (Solvent: CDCIs)
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Carbon Chemical Shift (8, ppm) Reference
c-2 ~153 [9]
C-6 ~152 [9]
C-4 ~140 [9]
C-5 ~124 [9]
C-3 ~117 [9]
Cyano (C=N) ~110 9]
Mass Spectrometry (MS)
] Relative )
Technique m/z _ Assignment Reference
Intensity
Electron ) [M]* (Molecular
o 104 High [31[4][10]
lonization (EI) lon)
El 77 Moderate [M-HCN]* [3][11]
El 51 Moderate [CaHs]* [3]
El 50 High [CaH2]* [3]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 3-
cyanopyridine.

Infrared (IR) Spectroscopy Protocol

This protocol is for Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR)
spectroscopy.

e Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer, or a similar
instrument, is powered on and has been initialized.[3]
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e Background Scan: Clean the ATR crystal (e.g., diamond) with a suitable solvent (e.g.,
isopropanol) and a lint-free wipe. Record a background spectrum to account for atmospheric
CO2 and H:0.

o Sample Preparation: Place a small amount of solid 3-cyanopyridine directly onto the ATR
crystal.

o Sample Analysis: Apply pressure to ensure good contact between the sample and the
crystal. Acquire the IR spectrum over a range of 4000-400 cm~1.

o Data Processing: Process the resulting interferogram using Fourier transformation to obtain
the final IR spectrum. Baseline correct and label the significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

e Sample Preparation:
o Accurately weigh approximately 10-20 mg of 3-cyanopyridine.[12]

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClIs)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[12][13]

o Transfer the solution to a clean, dry 5 mm NMR tube.[13]
e Instrument Setup:
o Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.[14]

o Place the sample into the NMR spectrometer (e.g., a 300 MHz or 400 MHz Bruker
instrument).[6][8]

o Data Acquisition:
o Lock the spectrometer onto the deuterium signal of the CDCls.[12]

o Shim the magnetic field to achieve optimal homogeneity.[12]
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o Tune and match the probe for both *H and 3C frequencies.[12]

o Acquire the *H NMR spectrum, typically with 16-32 scans.

o Acquire the 33C NMR spectrum, typically with 1024 or more scans, using proton
decoupling.

» Data Processing:

o

Apply Fourier transformation to the Free Induction Decay (FID) signals.

[¢]

Phase correct the spectra.

[¢]

Calibrate the *H spectrum by setting the residual CHCIs peak to 7.26 ppm. Calibrate the
13C spectrum accordingly.

[¢]

Integrate the peaks in the *H spectrum and identify the multiplicities.

Mass Spectrometry (MS) Protocol

This protocol describes Electron lonization (El) Mass Spectrometry.

o Sample Introduction: Introduce a small amount of 3-cyanopyridine into the mass
spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC)
inlet.

« lonization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) in the
ion source. This will cause the molecules to ionize and fragment.

o Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole),
which separates them based on their mass-to-charge (m/z) ratio.

o Detection: The separated ions are detected, and their abundance is recorded.

» Data Acquisition and Interpretation: A mass spectrum is generated, plotting the relative
abundance of ions versus their m/z ratio. Identify the molecular ion peak and the major
fragment ions.[15][16]
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Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like 3-cyanopyridine.
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A generalized workflow for the spectroscopic analysis of 3-cyanopyridine.

This guide provides a foundational understanding of the spectroscopic characteristics of 3-

cyanopyridine, essential for its identification, purity assessment, and utilization in research
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and development. The provided protocols offer a standardized approach to obtaining high-
quality spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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